Physical and chemical properties of 2,4-Dichloroquinoline-3-carbonitrile
Physical and chemical properties of 2,4-Dichloroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of 2,4-dichloroquinoline-3-carbonitrile (CAS No: 69875-54-3). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the field of oncology. The guide summarizes available data on its chemical structure, properties, and reactivity, with a focus on its potential as a cytotoxic agent. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also draws comparisons with the closely related compound, 2,4-dichloroquinoline, to provide a broader context for its potential characteristics.
Chemical and Physical Properties
2,4-Dichloroquinoline-3-carbonitrile is a synthetic organic compound with a molecular formula of C₁₀H₄Cl₂N₂ and a molecular weight of 223.06 g/mol .[1][2] It is classified as a quinoline derivative, characterized by a quinoline bicyclic structure substituted with two chlorine atoms at positions 2 and 4, and a nitrile group at position 3. Commercial sources typically offer this compound as a solid with a purity of 95% or greater.[1][3]
Table 1: General Properties of 2,4-Dichloroquinoline-3-carbonitrile
| Property | Value | Reference |
| CAS Number | 69875-54-3 | [1][2] |
| Molecular Formula | C₁₀H₄Cl₂N₂ | [1][2] |
| Molecular Weight | 223.06 g/mol | [1][2] |
| Physical Form | Solid | [3] |
| Purity | ≥ 95% | [1][3] |
Spectral Data
Detailed experimental spectra (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 2,4-dichloroquinoline-3-carbonitrile are not widely published. Researchers are advised to perform their own spectral analysis upon acquisition of the compound. For reference, the spectral data for the analogous 2,4-dichloroquinoline are available in public databases and can offer insights into the expected spectral regions for the quinoline core.
Reactivity and Synthesis
Chemical Reactivity
2,4-Dichloroquinoline-3-carbonitrile is described as a nitrosourea compound that can be activated by a reducing agent.[1][2] This activation facilitates its reaction with amines to form the corresponding N,N'-dichloroquinoline derivatives.[1][2]
A key study by Mekheimer (1997) investigated the nucleophilic substitution reactions of 2,4-dichloroquinoline-3-carbonitrile.[4] The research demonstrated that the compound reacts with various nucleophiles, leading to the synthesis of novel substituted quinolines. For instance, reaction with thiolate anions results in the formation of thio ethers, while reactions with amines and hydrazine lead to aminoquinolines and pyrazoloquinolines, respectively.[4] Nucleophilic substitution with the azide anion has also been reported, yielding azidoquinolines.[4] These reactions highlight the susceptibility of the chloro substituents to nucleophilic attack, a common feature of chloro-substituted nitrogen heterocycles.
Caption: Reactivity of 2,4-Dichloroquinoline-3-carbonitrile.
Synthesis
While a detailed, step-by-step synthesis protocol for 2,4-dichloroquinoline-3-carbonitrile is not fully detailed in the readily available literature, the work of Mekheimer (1997) implies its synthesis as a starting material for further reactions.[4] The synthesis of related 2-chloroquinoline-3-carbonitriles often involves the reaction of the corresponding 2-chloroquinoline-3-carbaldehyde with an ammonia source. A plausible synthetic route for 2,4-dichloroquinoline-3-carbonitrile could involve the Vilsmeier-Haack reaction on an appropriate acetanilide precursor to form a 2-chloro-3-formylquinoline, followed by further chlorination and conversion of the aldehyde to a nitrile.
Caption: A potential synthetic pathway for the target compound.
Biological Activity and Applications in Drug Development
2,4-Dichloroquinoline-3-carbonitrile has been identified as a compound with potential anticancer activity.[1][2] It is suggested to function by binding to DNA and inhibiting RNA synthesis, leading to the inhibition of cancer cell growth.[1][2] In vitro studies have demonstrated its effectiveness against leukemia cells.[1][2]
The precise molecular mechanisms and the specific signaling pathways affected by this compound have not been fully elucidated in the available literature. However, the broader class of quinoline derivatives has been extensively studied for their therapeutic potential, often targeting key cellular processes in cancer. For instance, other quinoline derivatives have been shown to induce apoptosis and autophagy in cancer cells through modulation of pathways such as the Akt/mTOR signaling cascade.
Caption: Proposed anticancer mechanism of the title compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of 2,4-dichloroquinoline-3-carbonitrile would be found in the full text of the Mekheimer (1997) paper in the journal Heterocyclic Communications. Based on the abstract, a general procedure for nucleophilic substitution would involve reacting 2,4-dichloroquinoline-3-carbonitrile with the desired nucleophile in a suitable solvent, likely with heating. Purification would likely be achieved through standard techniques such as recrystallization or column chromatography.
General Protocol for Nucleophilic Substitution (Hypothetical, based on Mekheimer, 1997):
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Dissolve 2,4-dichloroquinoline-3-carbonitrile in an appropriate solvent (e.g., ethanol, DMF).
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Add the nucleophile (e.g., an amine, thiol, or sodium azide) to the solution, often in a slight molar excess.
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Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Isolate the crude product by filtration if it precipitates, or by extraction following the addition of water.
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Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
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Characterize the purified product using spectroscopic methods (NMR, IR, MS) and elemental analysis.
Conclusion
2,4-Dichloroquinoline-3-carbonitrile is a reactive intermediate with demonstrated potential as a precursor for the synthesis of various substituted quinolines and as a cytotoxic agent. While its basic chemical identity is established, there is a notable lack of comprehensive, publicly available data regarding its specific physical properties and detailed biological mechanisms. Further research is warranted to fully characterize this compound and to explore its potential in the development of novel anticancer therapeutics. This guide serves as a foundational document to aid in these future research endeavors.
